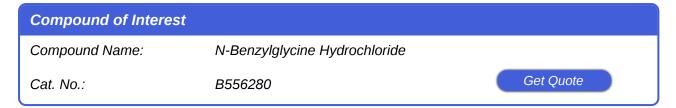


# Synthesis and Characterization of N-Benzylglycine Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **N-Benzylglycine Hydrochloride** (CAS 7689-50-1), a key intermediate in pharmaceutical and organic synthesis. This document details a reliable synthetic protocol and outlines the analytical methods for its complete characterization, presenting quantitative data in a clear, tabular format for ease of reference.

## Introduction

**N-Benzylglycine hydrochloride** is a derivative of the amino acid glycine, featuring a benzyl group attached to the nitrogen atom. It is a white to off-white crystalline solid, typically used as a building block in the synthesis of more complex molecules, including peptide analogues and various pharmaceutical agents. Its hydrochloride salt form enhances stability and aqueous solubility, making it convenient for use in a variety of reaction conditions.

Table 1: Compound Identification and Physical Properties



Parameter	Value	Reference
CAS Number	7689-50-1	[1]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> CINO <sub>2</sub>	[1]
Molecular Weight	201.65 g/mol	[1]
IUPAC Name	2-(benzylamino)acetic acid;hydrochloride	[1]
Appearance	White to almost white crystalline powder	[2]
Melting Point	228-232 °C (with decomposition)	[3][4]
Purity (Typical)	>98.0% (HPLC)	[2]

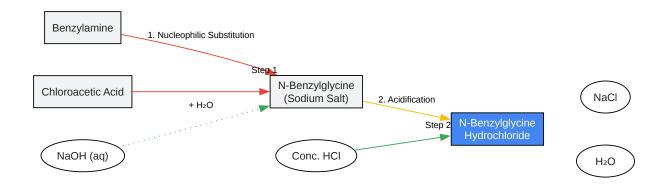
# Synthesis of N-Benzylglycine Hydrochloride

The synthesis of **N-Benzylglycine Hydrochloride** is most directly achieved through the nucleophilic substitution reaction between benzylamine and chloroacetic acid, followed by acidification to form the hydrochloride salt. This method is efficient and utilizes readily available starting materials.

## **Synthesis Pathway**

The reaction proceeds via an S<sub>n</sub>2 mechanism where the nitrogen atom of benzylamine acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion. The reaction is performed in the presence of a base to neutralize the initially formed hydrochloric acid, driving the reaction to completion. Subsequent acidification of the resulting sodium salt of N-benzylglycine with concentrated HCl precipitates the desired hydrochloride product.





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Caption: Reaction scheme for the two-step synthesis of **N-Benzylglycine Hydrochloride**.

# **Experimental Protocol: Synthesis**

#### Materials:

- Benzylamine (C<sub>7</sub>H<sub>9</sub>N)
- Chloroacetic acid (CICH<sub>2</sub>COOH)
- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl, 37%)
- Deionized water
- Ethanol

#### Procedure:

- Step 1: N-Benzylation:
  - In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve chloroacetic acid (1.0 equivalent) in a 2M aqueous solution of sodium hydroxide (2.2 equivalents).



- To this solution, add benzylamine (1.05 equivalents) dropwise at room temperature with vigorous stirring. An exothermic reaction may be observed.
- After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Step 2: Acidification and Isolation:
  - Once the reaction is complete, cool the mixture to room temperature and then further cool
    in an ice bath to 0-5°C.
  - Slowly add concentrated hydrochloric acid dropwise with continuous stirring until the pH of the solution is approximately 1. A white precipitate of N-Benzylglycine Hydrochloride will form.
  - Continue stirring the slurry in the ice bath for another 30 minutes to ensure complete precipitation.

#### Purification:

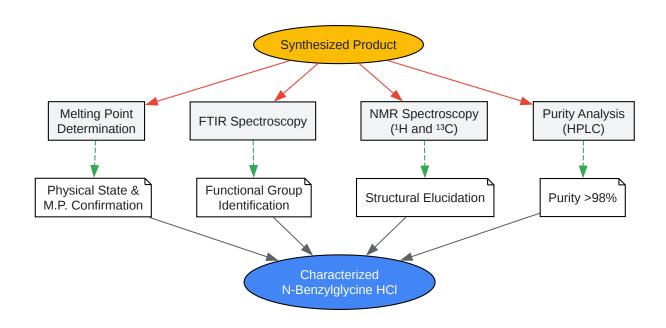
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the filter cake with a small amount of cold deionized water to remove inorganic salts,
   followed by a wash with cold ethanol to facilitate drying.
- Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure N-Benzylglycine Hydrochloride as a white crystalline solid.
- Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

## Characterization

The identity and purity of the synthesized **N-Benzylglycine Hydrochloride** are confirmed through a combination of spectroscopic and physical methods.

## **Characterization Workflow**





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